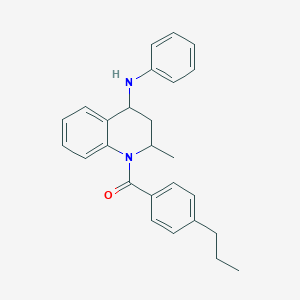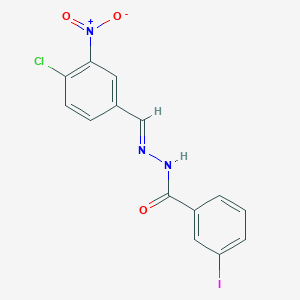
3,4-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multi-step processes, including sulfonation, chlorination, and amination reactions. For example, chloro-3-pyridinesulfonamide, a related compound, was synthesized from 4-hydroxy pyridine through sulfonation and chlorination, highlighting the complexity of synthesizing these molecules and the importance of optimizing reaction conditions for better yields (Pei, 2002).
Molecular Structure Analysis
The molecular structure and conformation of sulfonamide derivatives are crucial for their biological activity. X-ray crystallography and computational methods have been employed to study these aspects, revealing that the arrangement of substituents around the sulfonamide moiety significantly affects the compound's properties and interactions with biological targets. For instance, the structure and conformation of solvated sulfonamide compounds have been examined, providing insights into their potential antineoplastic properties (Banerjee et al., 2002).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, including chlorination and amination, which are pivotal for their synthesis and modification. N-chloro-N-methoxybenzenesulfonamide, for instance, serves as a reactive chlorinating agent, highlighting the reactivity of the sulfonamide group and its derivatives in chemical transformations (Pu et al., 2016).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies on different sulfonamide derivatives have shown that these properties can vary significantly, affecting the compound's application and formulation in pharmaceutical contexts. For example, the crystal and molecular structures of various forms of sulfapyridine have been determined, illustrating the polymorphism present within this class of compounds and its potential impact on drug formulation and delivery (Bar & Bernstein, 1985).
Chemical Properties Analysis
The chemical properties of sulfonamides, including their reactivity, stability, and interactions with biological targets, are central to their utility as therapeutic agents. Studies on the synthesis and application of sulfonamide derivatives often focus on optimizing these properties to enhance their effectiveness and selectivity for specific biochemical pathways or targets. For instance, the synthesis and enzyme inhibitory kinetics of certain sulfonamide derivatives have been explored for their potential as therapeutic agents in treating Alzheimer’s disease, demonstrating the critical role of chemical properties in drug design and development (Abbasi et al., 2018).
Propriétés
IUPAC Name |
3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O3S/c1-20-12-9(4-3-8(14)11(12)15)21(18,19)17-10-5-2-7(13)6-16-10/h2-6H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMZMOLXYHLHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5367066.png)


![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5367080.png)
![4-({2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5367093.png)
![ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5367100.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5367102.png)


![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B5367134.png)


![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5367155.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)